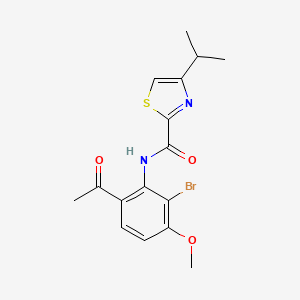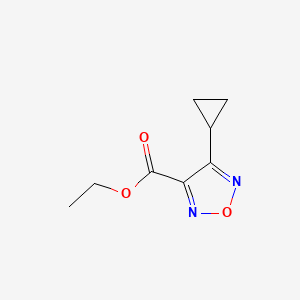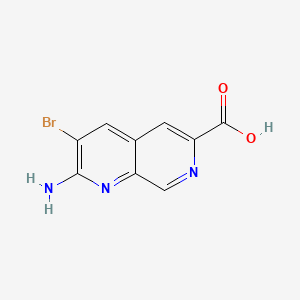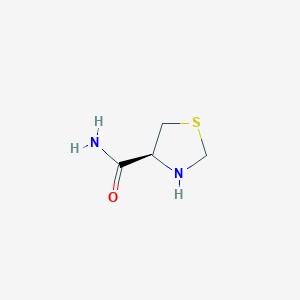
(S)-thiazolidine-4-carboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-thiazolidine-4-carboxylic acid amide is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-thiazolidine-4-carboxylic acid amide typically involves the reaction of thiazolidine-4-carboxylic acid with an amine. One common method is the use of acid-amine coupling reactions. For instance, the carboxylic acid group of thiazolidine-4-carboxylic acid can be activated using reagents like carbodiimides, benzotriazole, or uronium salts, followed by the addition of an amine to form the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar acid-amine coupling reactions. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(S)-thiazolidine-4-carboxylic acid amide can undergo various chemical reactions, including:
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Thiazolidine-4-carboxylic acid and an amine.
Reduction: The corresponding amine.
Substitution: Depending on the nucleophile used, different substituted thiazolidine derivatives can be formed.
Scientific Research Applications
(S)-thiazolidine-4-carboxylic acid amide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-thiazolidine-4-carboxylic acid amide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. This interaction can modulate the activity of the enzyme, leading to various biological effects . The exact pathways involved depend on the specific enzyme and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with different functional groups.
Thiazolidine-4-carboxylic acid: The parent compound without the amide group.
Thiazolidine-2-carboxylic acid: A positional isomer with the carboxylic acid group at a different position.
Uniqueness
(S)-thiazolidine-4-carboxylic acid amide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in drug development and biochemical research .
Properties
CAS No. |
62374-65-6 |
|---|---|
Molecular Formula |
C4H8N2OS |
Molecular Weight |
132.19 g/mol |
IUPAC Name |
(4S)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C4H8N2OS/c5-4(7)3-1-8-2-6-3/h3,6H,1-2H2,(H2,5,7)/t3-/m1/s1 |
InChI Key |
AIOMGEMZFLRFJE-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@@H](NCS1)C(=O)N |
Canonical SMILES |
C1C(NCS1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


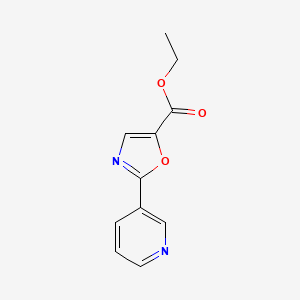
![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)

![3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13926530.png)
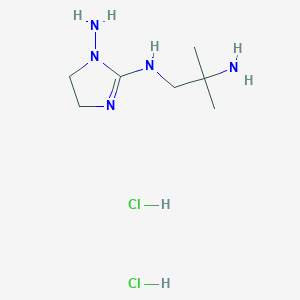


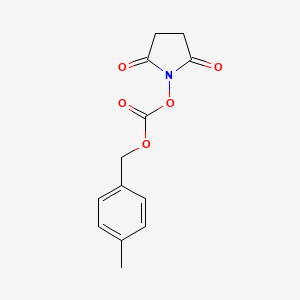
![3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL](/img/structure/B13926572.png)

